molecular formula C8H4ClNO B1600885 3-Chlorobenzoyl cyanide CAS No. 26152-02-3

3-Chlorobenzoyl cyanide

Cat. No. B1600885
CAS RN: 26152-02-3
M. Wt: 165.57 g/mol
InChI Key: LGRKVHGBNVCVHV-UHFFFAOYSA-N
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Description

3-Chlorobenzoyl cyanide (3-CbzCN) is a colorless, crystalline organic compound with the molecular formula C7H3ClN2O. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in organic synthesis and as a catalyst in various reactions. 3-CbzCN is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.

Scientific Research Applications

Synthesis of Pharmaceuticals

3-Chlorobenzoyl cyanide plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. For instance, it is a key intermediate in the synthesis of Lamotrigine, a medication used in the treatment of epilepsy and bipolar disorder. The cyanation of 2,3-dichlorobenzoyl chloride, a process integral to producing 3-Chlorobenzoyl cyanide, has been extensively studied. Researchers have evaluated multiple catalytic systems for this cyanation, identifying conditions and catalysts (such as CuBr2 and CuCN) that achieve efficient conversion (Leitch et al., 2017).

Environmental and Biological Studies

Cyanides, including derivatives like 3-Chlorobenzoyl cyanide, have been a subject of environmental and biological studies due to their potential toxic effects and widespread industrial usage. Biodegradation of cyanides is a significant area of research, where microorganisms like Pseudomonas pseudoalcaligenes CECT5344 utilize cyanide and its derivatives as a nitrogen source, presenting a potential bioremediation strategy for industrial waste containing such compounds (Luque-Almagro et al., 2016).

Detection and Analysis

Research has also focused on the detection and analysis of cyanides. Novel methods have been developed to detect cyanide ions, for example, a study describing a fluorescent sensor for cyanide detection based on a phenylacetylene derivative. This sensor allows for the sensitive and selective detection of cyanide in aqueous solutions, which is crucial for monitoring environmental and industrial samples (Thanayupong et al., 2017).

Antidotal Research

In the field of toxicology, studies on antidotes for cyanide poisoning often involve compounds like 3-Chlorobenzoyl cyanide. Research on prodrugs of 3-mercaptopyruvate, which is effective against cyanide poisoning, demonstrates the ongoing efforts to develop more effective treatments for cyanide toxicity (Nagasawa et al., 2007).

Mechanism of Action

Target of Action

3-Chlorobenzoyl cyanide, similar to other cyanide compounds, primarily targets the cytochrome oxidase enzyme . This enzyme plays a crucial role in the electron transport chain, a vital process in cellular respiration.

Mode of Action

The compound interacts with its target by binding to the ferric ion (Fe3+) in the cytochrome oxidase enzyme . This binding inhibits the enzyme, thereby disrupting the electron transport chain and decreasing the tissue utilization of oxygen .

Biochemical Pathways

The inhibition of cytochrome oxidase affects the biochemical pathway of cellular respiration. It leads to a state known as ‘histotoxic hypoxia’, where cells are unable to utilize oxygen. This results in the accumulation of lactic acid, causing lactic acidosis .

Pharmacokinetics

Cyanide compounds are generally known to be rapidly absorbed and distributed in the body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, but specific details are currently unavailable.

Result of Action

The primary result of 3-Chlorobenzoyl cyanide’s action is cellular hypoxia due to the inhibition of cytochrome oxidase . This can lead to various symptoms of cyanide poisoning, including headache, confusion, nausea, and can be fatal in high concentrations .

Action Environment

The action of 3-Chlorobenzoyl cyanide can be influenced by various environmental factors. For instance, the presence of other chemicals can affect its stability and reactivity. Moreover, the compound’s toxicity can be influenced by the individual’s health status, age, and other demographic factors .

properties

IUPAC Name

3-chlorobenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRKVHGBNVCVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50475188
Record name 3-Chlorobenzoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorobenzoyl cyanide

CAS RN

26152-02-3
Record name 3-Chlorobenzoyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50475188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

175 g (1 mol) of 3-chlorobenzoyl chloride, 48.5 g (0.97 mol) of sodium cyanide and 2.7 g of copper(I) cyanide were mixed in a three-necked flask and the mixture was warmed to 220° C. in the course of 90 minutes, whilst stirring. the reaction product was removed from the sodium chloride by applying a vacuum. Fractional distillation gave 155 g (94% of theory) of 3-chlorobenzoyl cyanide; boiling point: 112°-115° C. at 12 mm Hg.
Quantity
175 g
Type
reactant
Reaction Step One
Quantity
48.5 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

43.8 g (0.1 mol) 3-chlorobenzoyl chloride, 29.1 g (0.13 mol) copper (I) cyanide, and 20 mL acetonitrile in 37 mL toluene was refluxed for 3 hours, and then cooled to room temperature. Insoluble material was filtered and the residue was washed with toluene. The solvent in the resulting filtrate was evaporated under reduced pressure, and the residue was distilled to yield 28 g 3-chlorophenyloxoacetonitrile (yield=68%).
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Metachlorobenzoyl chloride (43.8 g, 0.1 mol), cuprous cyanide (29.1 g, 0.13 mol), and acetonitrile (20 mL) in toluene (37 mL) were refluxed for 3 hours, and were cooled to room temperature. Then, insoluble substances were removed through filtration, and the residue was washed with toluene. Solvent in the resulting filtrate was evaporated under reduced pressure, and the residue was distilled to give metachlorophenyloxoacetonitrile (28 g, 68% yield).
Quantity
43.8 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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